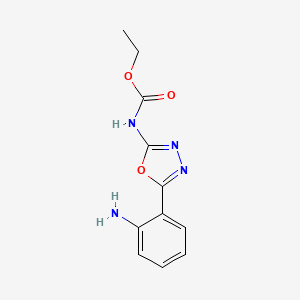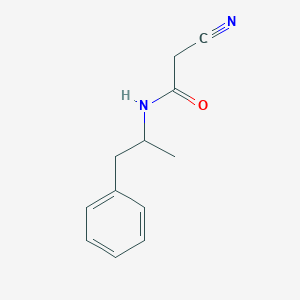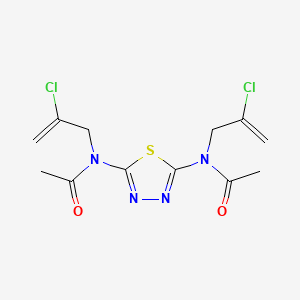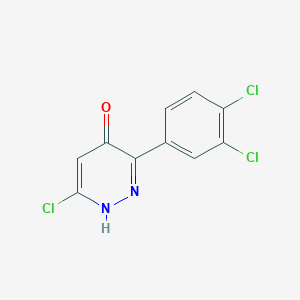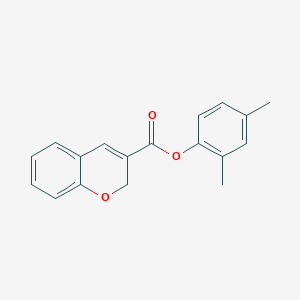
2,4-Dimethylphenyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylphenyl 2H-chromene-3-carboxylate is an organic compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound features a chromene core with a carboxylate group at the 3-position and a 2,4-dimethylphenyl group attached to it. Chromenes are notable for their presence in many natural products and synthetic pharmaceuticals, making them a significant area of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylphenyl 2H-chromene-3-carboxylate typically involves the condensation of 2,4-dimethylphenol with a suitable chromene precursor. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction might proceed as follows:
Starting Materials: 2,4-dimethylphenol and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Product Isolation: The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of chromene-3,4-dione derivatives.
Reduction: Formation of 2,4-dimethylphenyl 2H-chromene-3-methanol.
Substitution: Formation of halogenated derivatives like this compound bromide.
Scientific Research Applications
2,4-Dimethylphenyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The biological activity of 2,4-Dimethylphenyl 2H-chromene-3-carboxylate is often attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic and potentially less active in certain biological assays.
4-Methylphenyl 2H-chromene-3-carboxylate: Similar structure but with only one methyl group, which may affect its reactivity and biological activity.
2,4-Dimethylphenyl 4H-chromene-3-carboxylate: Isomer with a different chromene ring structure, leading to different chemical and biological properties.
Uniqueness
2,4-Dimethylphenyl 2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 2,4-dimethylphenyl group enhances its hydrophobicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C18H16O3 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-12-7-8-16(13(2)9-12)21-18(19)15-10-14-5-3-4-6-17(14)20-11-15/h3-10H,11H2,1-2H3 |
InChI Key |
KUWORGZIKCUPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



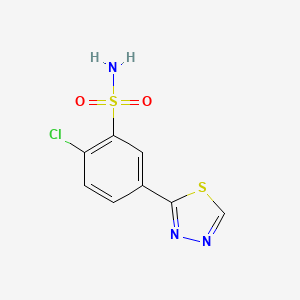
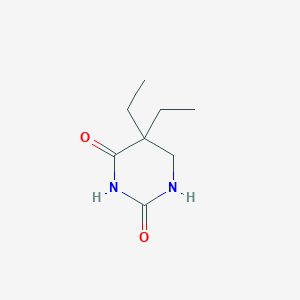

![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
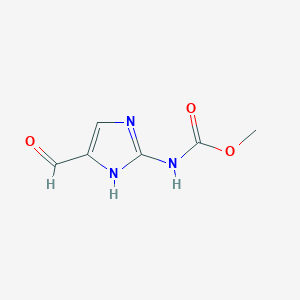
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
